1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride
CAS No.: 2206608-03-7
Cat. No.: VC2793988
Molecular Formula: C10H15ClFN
Molecular Weight: 203.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2206608-03-7 |
---|---|
Molecular Formula | C10H15ClFN |
Molecular Weight | 203.68 g/mol |
IUPAC Name | 1-(2-fluoro-4-methylphenyl)propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-7(2)6-9(8)11;/h4-6,10H,3,12H2,1-2H3;1H |
Standard InChI Key | GERVBJOWXYLYMF-UHFFFAOYSA-N |
SMILES | CCC(C1=C(C=C(C=C1)C)F)N.Cl |
Canonical SMILES | CCC(C1=C(C=C(C=C1)C)F)N.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
The chemical structure of 1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride consists of a phenyl ring substituted with fluorine at position 2 and a methyl group at position 4. This ring is attached to a propylamine chain, with the nitrogen atom protonated and paired with a chloride counterion. While structurally related to compounds like 2-Fluoro-1-(4-methylphenyl)propan-1-amine , it differs in the positioning of substituents, with the fluorine located on the phenyl ring rather than on the propyl chain.
The expected molecular formula would be C₁₀H₁₄FN·HCl, with an approximate molecular weight of 203.68 g/mol (calculated as 167.22 g/mol for the free base plus 36.46 g/mol for HCl). This structure creates a unique electronic and steric environment that influences its physical, chemical, and potentially biological properties.
Property | Expected Value | Basis for Estimation |
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Physical State | Crystalline solid | Common state for amine hydrochloride salts |
Color | White to off-white | Typical for pure amine hydrochloride salts |
Solubility | Soluble in water and polar solvents | HCl salt formation enhances water solubility |
Melting Point | Likely >150°C | Characteristic of similar amine hydrochlorides |
Stability | Stable under normal conditions | HCl salts generally show improved stability |
pKa | Approximately 8-10 | Typical range for protonated primary amines |
LogP | Approximately 2-3 | Estimated from the structure's lipophilicity |
The conversion to a hydrochloride salt significantly enhances the compound's water solubility compared to its free base form, making it potentially more suitable for various applications, particularly in pharmaceutical formulations where aqueous solubility is often crucial.
Synthesis and Manufacturing
Critical Parameters in Synthesis
Based on research with similar compounds, several factors significantly influence the successful synthesis of fluorinated amine derivatives:
Research on similar coupling reactions found that "an additional equivalent of EDC at the start of the reaction (to give 2.5 equiv total) was sufficient to push the majority of reactions to full conversion" . This highlights the importance of reagent stoichiometry in achieving optimal yields.
Purification and Characterization
Purification of fluorinated amine hydrochlorides typically involves recrystallization from suitable solvent systems. For related compounds, recrystallization from ethanol has been employed successfully . Other potential methods include:
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Column chromatography for the free base, followed by salt formation
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Preparative HPLC for high-purity requirements
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Precipitation by solvent addition to a concentrated solution
Characterization would typically include multiple analytical techniques:
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¹H and ¹³C NMR spectroscopy to confirm structure
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Mass spectrometry for molecular weight verification
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Elemental analysis to confirm composition
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FTIR spectroscopy to identify functional groups
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X-ray crystallography for absolute structure determination
Benefit of Fluorination | Mechanism | Impact on Drug Development |
---|---|---|
Metabolic Stability | Blocking sites of oxidative metabolism | Extended half-life, reduced dosing frequency |
Enhanced Binding Affinity | Electronic effects modifying ligand-receptor interactions | Improved potency at target receptors |
Altered Lipophilicity | Modification of partition coefficient | Optimized membrane permeability |
Bond Strength | C-F bonds are stronger than C-H bonds | Resistance to metabolic degradation |
Research on structurally related compounds has revealed activity at dopamine receptors, particularly D2 and D3 subtypes . The table below presents binding affinity data for related compounds:
While these compounds differ structurally from 1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride, they provide context for the potential pharmacological properties of fluorinated amine derivatives in the dopaminergic system.
Synthetic Intermediates
Fluorinated amine derivatives serve as valuable building blocks in synthetic organic chemistry. The presence of both a reactive amine group and a fluorinated aromatic ring makes compounds like 1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride potentially useful in various transformations:
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Amide coupling reactions to prepare larger structures, similar to those described in search result
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Formation of urea derivatives, similar to compounds mentioned in search result
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Alkylation or acylation of the amine functionality
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Use as a building block in the synthesis of complex pharmaceuticals
The strategic position of the fluorine atom can also direct subsequent functionalization of the aromatic ring, potentially enabling regioselective transformations that would be challenging with non-fluorinated analogs.
Research Tools and Reference Standards
Structure-Activity Relationships
Impact of Structural Features
The position and nature of substituents on the phenyl ring and the propylamine chain significantly influence the physical, chemical, and potential biological properties of compounds like 1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride:
Structural Feature | Effect on Properties | Potential Impact on Activity |
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Fluoro at position 2 | Electronic withdrawing effect; ortho-directing | May create specific electronic effects influencing receptor binding |
Methyl at position 4 | Electron-donating; increases lipophilicity | Could affect hydrophobic interactions with biological targets |
Propylamine chain | Provides flexibility and basicity | Offers hydrogen bonding capabilities for receptor interaction |
Hydrochloride salt | Enhances water solubility; provides crystallinity | Improves bioavailability in physiological environments |
These structural features create a unique three-dimensional shape and electronic distribution that would determine the compound's ability to interact with potential biological targets or participate in chemical reactions.
Comparison with Related Compounds
While 1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride has a distinct structure, comparing it with related compounds provides insights into its potential properties:
These comparisons highlight how subtle structural variations can lead to significant differences in physical, chemical, and biological properties, underscoring the importance of precise structural characterization in understanding structure-function relationships.
Hazard Type | Potential Concerns | Recommended Precautions |
---|---|---|
Skin Contact | Irritation, potential sensitization | Wear protective gloves; wash thoroughly after handling |
Eye Contact | Irritation, possible corneal damage | Use safety glasses with side shields or goggles |
Inhalation | Respiratory tract irritation | Use in well-ventilated area; respiratory protection if needed |
Ingestion | Systemic toxicity, GI irritation | Do not eat, drink, or smoke when using this product |
Chemical Reactivity | May react with strong oxidizing agents | Store away from incompatible materials |
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